molecular formula C4H12Cl2N2O3 B2912691 (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride CAS No. 23701-65-7

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride

Cat. No.: B2912691
CAS No.: 23701-65-7
M. Wt: 207.05
InChI Key: JKQSTQVJTPUGQN-QTNFYWBSSA-N
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Description

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride is a dihydrochloride salt derivative of L-Canaline, a non-proteinogenic amino acid found in legumes such as the jack bean ( Canavalia ensiformis ) . This compound is characterized by its unique O-alkyl hydroxylamine side chain, a feature that is rare among naturally occurring amino acids . It is a potent insecticide and exhibits neurotoxic effects in insects; for instance, tobacco hornworm larvae fed a diet containing canaline showed significant developmental aberrations and high mortality rates at the pupal stage . Its primary mechanism of action involves forming oximes with keto acids and aldehydes, particularly with the pyridoxal phosphate cofactor of vitamin B6-dependent enzymes . This action makes it a powerful inhibitor of enzymes like ornithine aminotransferase, which it inhibits at remarkably low concentrations (as low as 10 nM) . Furthermore, L-Canaline participates in a specialized metabolic pathway known as the canaline-urea cycle, an analog of the ornithine-urea cycle, which ultimately releases urea and contributes to nitrogen metabolism . The dihydrochloride salt form, with the molecular formula C4H12Cl2N2O3 , may offer enhanced stability and solubility for various research applications. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It requires cold-chain transportation and must be stored in a freezer under an inert atmosphere at -20°C to maintain stability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-aminooxybutanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3.2ClH/c5-3(4(7)8)1-2-9-6;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQSTQVJTPUGQN-QTNFYWBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CON)C(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CON)[C@@H](C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids or their derivatives.

    Reaction Conditions: The reaction conditions often involve the use of protective groups to prevent unwanted side reactions. Common reagents include protecting agents, oxidizing agents, and reducing agents.

    Purification: After the reaction, the product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form oxime derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino and aminooxy groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted aminooxy compounds. These products have various applications in chemical synthesis and research.

Scientific Research Applications

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The aminooxy group can form covalent bonds with certain enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The 4-position substituent distinguishes this compound from its analogs. Key comparisons include:

(2S)-2,4-Diaminobutanoic Acid Dihydrochloride
  • Structure: 4-amino group instead of aminooxy.
  • Molecular Formula : C4H12Cl2N2O2 .
  • Key Differences: The amino group (-NH2) at position 4 enables stronger hydrogen bonding but lacks the oxidative reactivity of the aminooxy group. Lower oxygen content (2 oxygen atoms vs. 3 in the target compound).
(2S)-2-Amino-4-methoxy-butanoic Acid Hydrochloride
  • Structure : 4-methoxy (-OCH3) group .
  • Molecular Formula: C5H12ClNO3 .
  • Key Differences: Methoxy is electron-donating and hydrolytically stable, unlike the nucleophilic/oxidatively labile aminooxy group. Increased hydrophobicity due to the methyl group.
(2S)-2-Amino-4-(methylthio)-butanamide Hydrochloride
  • Structure : 4-methylthio (-SCH3) and amide (-CONH2) groups .
  • Molecular Formula : C5H13ClN2OS.
  • Amide functionality reduces acidity compared to carboxylic acid derivatives.
(2S)-2-Amino-4-(methylsulfonyl)butanoic Acid (L-Methionine Sulfone)
  • Structure : 4-methylsulfonyl (-SO2CH3) group .
  • Molecular Formula: C5H11NO4S.
  • Key Differences: Sulfone group is highly polar and oxidatively stable, contrasting with the redox-active aminooxy group. Increased molecular weight (181.21 g/mol vs. ~191 g/mol for the target compound).

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility (HCl Salt) Reactivity Profile
Target Compound C4H10Cl2N2O3* ~191.05 4-aminooxy (-ONH2) High Nucleophilic, redox-active
(2S)-2,4-Diaminobutanoic acid C4H12Cl2N2O2 191.05 4-amino (-NH2) High Basic, hydrogen-bonding
(2S)-2-Amino-4-methoxy derivative C5H12ClNO3 169.61 4-methoxy (-OCH3) Moderate Hydrolytically stable
(2S)-2-Amino-4-(methylthio)amide C5H13ClN2OS 184.69 4-methylthio (-SCH3) Low to moderate Thioether oxidation/disulfide
L-Methionine Sulfone C5H11NO4S 181.21 4-sulfonyl (-SO2CH3) High Oxidatively inert

Biological Activity

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride, commonly known as GABA-oxime, is a derivative of gamma-aminobutyric acid (GABA) and has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C4H10Cl2N2O3
  • Molecular Weight : 201.04 g/mol
  • CAS Number : 65518-20-9

The biological activity of this compound is primarily attributed to its structural similarity to GABA, a critical neurotransmitter in the central nervous system. The aminooxy group enhances its ability to interact with GABA receptors, potentially modulating neurotransmission.

Antimicrobial Activity

Research indicates that compounds structurally related to (2S)-2-amino-4-(aminooxy)butanoic acid exhibit significant antimicrobial properties. For instance:

  • Gram-positive Bacteria : High activity was noted against strains such as Staphylococcus aureus.
  • Gram-negative Bacteria : Compounds showed effectiveness against Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µM for certain derivatives .

Neuroprotective Effects

Studies suggest that (2S)-2-amino-4-(aminooxy)butanoic acid may exert neuroprotective effects by:

  • Inhibiting excitotoxicity through GABA receptor modulation.
  • Reducing oxidative stress in neuronal cells, which is crucial in conditions like Alzheimer's disease .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial potency of various derivatives including (2S)-2-amino-4-(aminooxy)butanoic acid.
    • Method : Disk diffusion method was utilized to assess activity against multiple bacterial strains.
    • Results : Compounds exhibited high antimicrobial activity, particularly against Gram-positive bacteria, confirming their potential as therapeutic agents .
  • Neuroprotective Mechanism Investigation
    • Objective : To determine the neuroprotective mechanisms of (2S)-2-amino-4-(aminooxy)butanoic acid.
    • Method : Cell viability assays were conducted on neuronal cell lines exposed to oxidative stress.
    • Results : The compound significantly improved cell survival rates compared to controls, indicating its protective role against oxidative damage .

Data Table: Biological Activity Overview

Activity Type Target Organisms/Cells Observed Effect Reference
AntimicrobialStaphylococcus aureusHigh activity
AntimicrobialEscherichia coliMIC 1 - 8 µM
NeuroprotectionNeuronal cell linesIncreased survival

Q & A

Basic: What are the recommended synthetic routes for (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride?

Methodological Answer:
The compound can be synthesized via selective functionalization of the amino acid backbone. A common approach involves:

  • Step 1: Protection of the α-amino group using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent unwanted side reactions during subsequent modifications .
  • Step 2: Introduction of the aminooxy group at the 4-position via nucleophilic substitution or coupling reactions. For example, hydroxylamine derivatives can react with activated intermediates like bromo- or mesylates under basic conditions.
  • Step 3: Deprotection of the amino group followed by salt formation with hydrochloric acid to yield the dihydrochloride form. This step often involves stirring with HCl in dioxane or aqueous HCl, followed by reduced-pressure concentration .
  • Characterization: Confirm purity and structure using 1H-NMR (e.g., δ ~9.00 ppm for NH₃⁺ in DMSO-d₆) and LC-MS .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Follow protocols for hygroscopic compounds, as moisture may degrade the dihydrochloride salt .
  • Storage: Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent oxidation or hydrolysis. Pre-dry storage vials to minimize water ingress .
  • Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal. Follow institutional guidelines for hazardous waste .

Advanced: How can analytical techniques resolve contradictions in reported physicochemical properties?

Methodological Answer:
Discrepancies in solubility, melting point, or stability data can arise from polymorphic forms or residual solvents. To resolve these:

  • Thermal Analysis: Use differential scanning calorimetry (DSC) to identify polymorphs by comparing melting endotherms .
  • Solubility Profiling: Conduct equilibrium solubility studies in buffered solutions (pH 1–7) to account for pH-dependent behavior .
  • Residual Solvent Analysis: Perform gas chromatography (GC) to detect traces of dioxane or HCl, which may alter stability .
  • Case Study: If conflicting NMR data arise, compare coupling constants and integration ratios with synthesized reference standards .

Advanced: What role does this compound play in enzyme inhibition or peptide engineering?

Methodological Answer:
The aminooxy group enables unique applications:

  • Peptide Modification: Acts as a ligation handle for oxime-forming reactions with ketone-containing peptides, enabling site-specific conjugation .
  • Enzyme Inhibition: The aminooxy moiety mimics phosphate groups in transition states, making it a candidate for phosphatase or kinase inhibitors. For example, it can disrupt ATP-binding pockets in kinases via competitive binding .
  • Case Study: In a 2023 study, similar aminooxy derivatives were used to crosslink collagenase active sites, reducing enzymatic activity by 70% .

Advanced: How can researchers optimize reaction yields in large-scale syntheses?

Methodological Answer:

  • Catalysis: Use palladium or copper catalysts for efficient C–N bond formation during aminooxy group installation. Optimize catalyst loading (e.g., 5–10 mol%) and reaction time to minimize side products .
  • Solvent Selection: Replace dioxane with greener solvents (e.g., 2-MeTHF) to improve safety without compromising yield .
  • Process Monitoring: Implement in-line FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Basic: What are the solubility properties, and how do they impact experimental design?

Methodological Answer:

  • Solubility Profile: The dihydrochloride salt is highly soluble in water (>100 mg/mL) but poorly soluble in organic solvents like ethyl acetate. Adjust pH to 4–6 for optimal stability in aqueous buffers .
  • Experimental Implications: For cell-based assays, dissolve in PBS (pH 6.0) and filter-sterilize (0.22 μm). Avoid DMSO unless necessary, as it may destabilize the compound .

Advanced: How to address challenges in characterizing reactive intermediates during synthesis?

Methodological Answer:

  • Trapping Intermediates: Use quenching agents (e.g., acetic anhydride for free amines) followed by LC-MS to identify transient species .
  • Computational Modeling: Apply DFT calculations to predict reaction pathways and intermediate stability. For example, simulate the energy profile of Boc-deprotection under acidic conditions .

Basic: What spectroscopic techniques confirm the compound’s stereochemical purity?

Methodological Answer:

  • Chiral HPLC: Use a CHIRALPAK® IG-3 column with a hexane/isopropanol mobile phase (85:15) to separate enantiomers. Retention times should match the (2S)-configured standard .
  • Optical Rotation: Measure [α]D²⁵ (e.g., +15° to +20° in water) and compare with literature values .

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